(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid
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Overview
Description
(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid is a complex organic compound characterized by its unique structural features. This compound contains a pyrimidine ring, a sulfonylamino group, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyrimidine to form an intermediate sulfonamide. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product. The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[2-[(4-bromophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid
- (E)-3-[2-[(4-methylphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid
Uniqueness
(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10ClN3O4S |
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Molecular Weight |
339.75 g/mol |
IUPAC Name |
(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H10ClN3O4S/c14-10-2-4-11(5-3-10)22(20,21)17-13-15-7-9(8-16-13)1-6-12(18)19/h1-8H,(H,18,19)(H,15,16,17)/b6-1+ |
InChI Key |
QSRRYAZHKJYRDN-LZCJLJQNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=N2)/C=C/C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=N2)C=CC(=O)O)Cl |
Origin of Product |
United States |
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